molecular formula C23H20N2O2S B2833027 (3-amino-4-(furan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(phenyl)methanone CAS No. 434295-20-2

(3-amino-4-(furan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(phenyl)methanone

Cat. No. B2833027
CAS RN: 434295-20-2
M. Wt: 388.49
InChI Key: XBNWXHVXIUVFKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3-amino-4-(furan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(phenyl)methanone is a complex organic molecule. It contains a furan ring, a thieno ring, and a pyridine ring, all of which are fused together. The molecule also contains an amino group and a phenyl group .


Synthesis Analysis

Methods have been developed for the synthesis of novel fused pyrano[4,3-b]pyridine derivatives from ethyl 3-amino-4-(furan-2-yl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carbox­ylate . Reactions of its 3-(phenoxycarbonyl)amino derivative with primary and secondary amines have been studied .


Chemical Reactions Analysis

The reactions of its 3-(phenoxycarbonyl)amino derivative with primary and secondary amines have been studied . The reactions with primary amine were accompanied by cyclization with the formation of fused pyrimidines .


Physical And Chemical Properties Analysis

The IR spectrum of a similar compound showed absorption bands at 3105, 3303, and 3455 cm –1 due to the NHNH2 group and carbonyl band at 1602 cm –1 . In the 1H NMR spectrum, protons of the hydrazide group resonated at δ 4.40 (NH2) and 8.88 ppm (NH) .

Scientific Research Applications

Spectroscopic Properties and Quantum Chemistry Calculations

An experimental and theoretical study on the electronic absorption, excitation, and fluorescence properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones revealed insights into their electronic states in various solvents. Quantum chemistry calculations aided in understanding the compounds' conformations and the effects of substitutions on their electronic structures (I. A. Z. Al-Ansari, 2016).

Synthesis and Catalysis

The synthesis of trans-4,5-disubstituted cyclopentenone derivatives through an aza-Piancatelli rearrangement demonstrated the catalytic efficiency of phosphomolybdic acid, showcasing the chemical versatility of furan-2-yl(phenyl)methanol derivatives (B. Reddy et al., 2012).

Biological Evaluation and Docking Studies

Research on novel pyrazoline and pyridin-4-yl methanone derivatives, incorporating furan-2-yl groups, highlighted their anti-inflammatory and antibacterial properties. Microwave-assisted synthesis improved yield and environmental impact, with some compounds showing significant in vivo and in vitro activities (P. Ravula et al., 2016).

Novel Synthetic Approaches

A study on the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives via an aza-Piancatelli rearrangement/Michael reaction provided insights into novel synthetic pathways. This research outlined the efficiency of In(OTf)3 catalysis in achieving high selectivity and yields in short reaction times (B. Reddy et al., 2012).

Antitumor Activity

Investigations into thienopyridine and benzofuran derivatives identified potent anti-tumor agents, demonstrating the significance of molecular structure and bioisosteric substructures in biological activity. This research provided a foundation for developing new cytotoxic agents with improved selectivity against tumorigenic cell lines (I. Hayakawa et al., 2004).

Future Directions

The future directions for this compound could involve further exploration of its synthesis methods, studying its reactions with other compounds, and investigating its potential biological activities. Fused pyridine derivatives are frequently used structures in drug research, and this compound could be of interest in the development of new drugs .

properties

IUPAC Name

[6-amino-8-(furan-2-yl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraen-5-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2S/c24-20-19-18(17-12-7-13-27-17)15-10-5-2-6-11-16(15)25-23(19)28-22(20)21(26)14-8-3-1-4-9-14/h1,3-4,7-9,12-13H,2,5-6,10-11,24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNWXHVXIUVFKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)N=C3C(=C2C4=CC=CO4)C(=C(S3)C(=O)C5=CC=CC=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.